Increased Hydrophobicity (Computed LogP) Relative to Neat Propanamide and Acetonitrile
The computational LogP of Propanamide--acetonitrile (1/1) is 1.56 , considerably higher than the LogP of propanamide (~-0.66) and acetonitrile (~-0.27) [1]. This increased hydrophobicity suggests enhanced partitioning into organic phases, potentially beneficial for liquid-liquid extractions or reverse-phase chromatographic separations.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.56 |
| Comparator Or Baseline | Propanamide (neat) LogP ≈ -0.66; Acetonitrile LogP ≈ -0.27 |
| Quantified Difference | ΔLogP ≈ 2.22 versus propanamide; ΔLogP ≈ 1.83 versus acetonitrile |
| Conditions | Computed by topological method (ALOGPS or similar) as reported in ChemSrc database |
Why This Matters
A LogP shift of >1.8 units can alter extraction efficiency by over an order of magnitude in standard liquid-liquid partitioning, making this pre-formulated mixture a distinct choice for workflows where organic-phase affinity is critical.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary: Propanamide. https://pubchem.ncbi.nlm.nih.gov/compound/Propanamide (accessed 2026-05-10). View Source
